1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Description

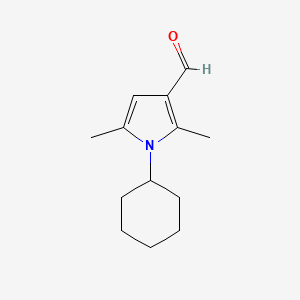

Chemical Structure and Properties 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 35711-41-2) is a pyrrole-derived aldehyde with a cyclohexyl substituent at the N1 position and methyl groups at C2 and C3. Its molecular formula is C₁₃H₁₉NO (molecular weight: 205.30 g/mol), as confirmed by NMR and mass spectrometry data . The compound’s SMILES representation is CC1=CC(=C(N1C2CCCCC2)C)C=O, and its InChI key is HRRUKGPVBSKOJH-UHFFFAOYSA-N, indicating a unique spatial arrangement critical for its reactivity and applications .

Synthesis and Applications

The compound is synthesized via literature methods involving condensation and functionalization steps, yielding 75% under optimized conditions . It is primarily used as an intermediate in medicinal chemistry, particularly in antitubercular drug discovery, where its aldehyde group facilitates further derivatization (e.g., Schiff base formation) .

Propriétés

IUPAC Name |

1-cyclohexyl-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10-8-12(9-15)11(2)14(10)13-6-4-3-5-7-13/h8-9,13H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRUKGPVBSKOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2CCCCC2)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358191 | |

| Record name | 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35711-41-2 | |

| Record name | 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Pyrrole Core Synthesis via Paal-Knorr Condensation

The initial step in preparing 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves synthesizing the 2,5-dimethylpyrrole scaffold. This is commonly achieved through the Paal-Knorr pyrrole synthesis, which condenses 2,5-hexanedione with a primary amine.

- Method: Microwave-assisted Paal-Knorr condensation of commercially available 2,5-hexanedione with cyclohexylamine.

- Conditions: Organic solvents such as ethanol or tetrahydrofuran (THF) are used; microwave irradiation accelerates the reaction.

- Outcome: Formation of 1-cyclohexyl-2,5-dimethyl-1H-pyrrole (intermediate 3a) is obtained, often used directly in subsequent steps without purification.

This step is crucial as it sets the pyrrole core with the cyclohexyl substituent at the nitrogen (N1) position and methyl groups at C2 and C5 positions.

Formylation of Pyrrole Ring: Vilsmeier-Haack Reaction

The next key step is the introduction of the aldehyde group at the 3-position of the pyrrole ring, achieved by formylation.

- Reagents: Dimethylformamide (DMF) and phosphorus oxychloride (POCl3) are used to generate the Vilsmeier reagent in situ.

- Procedure: Treatment of the pyrrole intermediate with the Vilsmeier reagent under controlled conditions results in selective formylation at the 3-position.

- Result: Formation of 1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (compound 13 in literature) with high regioselectivity.

This method is well-established for pyrrole ring formylation and is noted for its efficiency and mild conditions.

Reductive Amination to Introduce the Cyclohexyl Substituent (Alternative Route)

In some synthetic schemes, the aldehyde intermediate is subjected to reductive amination with cyclohexylamine to install the cyclohexyl group at the nitrogen atom.

- Reducing Agent: Sodium triacetoxyborohydride (Na(AcO)3BH) is commonly used due to its selectivity and mildness.

- Process: The aldehyde reacts with cyclohexylamine to form an imine intermediate, which is then reduced to the corresponding N-substituted pyrrole.

- Outcome: This step can be used to modify the N1 substituent post-formylation, allowing for structural diversity.

This approach allows the synthesis of derivatives with different N-substituents but is also applicable for the target compound when starting from the formylated pyrrole.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Paal-Knorr Pyrrole Synthesis | 2,5-Hexanedione + Cyclohexylamine, microwave, EtOH/THF | 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole (3a) | Pyrrole core formation |

| 2 | Vilsmeier-Haack Formylation | DMF + POCl3, in situ generation of formylating agent | 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (13) | Selective formylation at C3 |

| 3 | Reductive Amination | Cyclohexylamine + Na(AcO)3BH | N-substituted pyrrole derivatives | Optional for N-substituent modification |

Research Findings and Notes

- The microwave-assisted Paal-Knorr synthesis significantly reduces reaction times and improves yields compared to conventional heating methods.

- The Vilsmeier-Haack reaction is highly regioselective for formylation at the 3-position of the pyrrole ring, which is critical for the desired aldehyde functionality.

- Reductive amination using sodium triacetoxyborohydride is preferred due to its selectivity and mild reaction conditions, minimizing side reactions.

- Purity of final compounds is typically >95% as confirmed by HPLC analysis, ensuring suitability for further biological or material applications.

- Commercial suppliers offer this compound as a powder with a melting point of 89-91 °C and purity around 95%, indicating the synthetic methods produce a stable and well-characterized product.

Analyse Des Réactions Chimiques

1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction results in the formation of an alcohol.

Applications De Recherche Scientifique

Chemistry

In organic chemistry, 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde serves as an intermediate for synthesizing more complex organic molecules. Its structural features allow it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitutions .

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the aldehyde group to a carboxylic acid using agents like potassium permanganate. |

| Reduction | Reduces the aldehyde to an alcohol using sodium borohydride or lithium aluminum hydride. |

| Substitution | Engages in nucleophilic substitution reactions with Grignard reagents to form alcohols. |

Biological Applications

The compound's structural characteristics make it a candidate for studying biological interactions and potential therapeutic applications. Research indicates that its interaction with specific molecular targets can influence biological pathways .

Case Study: Antitubercular Activity

A study explored the antitubercular potential of derivatives based on the pyrrole scaffold, including 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. The derivatives exhibited significant inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis), with minimum inhibitory concentrations (MIC) demonstrating potent activity against both drug-sensitive and multidrug-resistant strains .

| Compound | MIC90 (µg/mL) | Selectivity Index (SI) |

|---|---|---|

| 5n | 0.73 | 144.86 |

| 5q | 0.40 | 177.29 |

| 5r | 0.49 | >100 |

These findings underscore the importance of the cyclohexyl group in enhancing biological activity against tuberculosis.

Pharmaceutical Applications

Research is ongoing to evaluate the compound's potential as a precursor for drug development, particularly for compounds that exhibit pharmacological activity against infectious diseases . The ability of the aldehyde group to form covalent bonds with nucleophilic sites in proteins suggests its utility in drug design and development.

Mécanisme D'action

The mechanism of action of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. Additionally, the cyclohexyl and pyrrole moieties may interact with hydrophobic regions of proteins or other biomolecules, influencing their activity and stability .

Comparaison Avec Des Composés Similaires

Key Limitations :

- Limited bioavailability data for most analogues.

- Lack of toxicity profiles for phenyl- and pyridinyl-substituted derivatives.

This analysis underscores the importance of substituent-driven optimization in pyrrole-based drug discovery.

Activité Biologique

1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry, particularly regarding its biological activity. This article explores its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has a unique structure characterized by a pyrrole ring with cyclohexyl and methyl substituents. This structural configuration contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H17N1O1 |

| Molecular Weight | 203.29 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde primarily involves its interaction with specific molecular targets:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function and stability.

- Hydrophobic Interactions : The cyclohexyl and pyrrole moieties may interact with hydrophobic regions of proteins, influencing their activity.

Antimycobacterial Activity

Recent studies have highlighted the compound's potential against Mycobacterium tuberculosis (M. tuberculosis), particularly in the context of multidrug-resistant strains. A series of derivatives based on 2,5-dimethylpyrrole scaffolds showed promising results:

- Inhibition of M. tuberculosis : Derivatives containing the cyclohexyl group exhibited potent inhibitory effects against both susceptible and drug-resistant M. tuberculosis strains. Some derivatives demonstrated submicromolar activity with low cytotoxicity against human cells .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 5n | < 1 | High activity against Mtb |

| 5q | < 1 | Effective against MDR strains |

| 5r | < 1 | Bactericidal effects |

Antitumor Activity

The compound's structural features suggest potential applications in cancer therapy. While specific data on antitumor activity for this compound is limited, related pyrrole derivatives have been studied for their cytotoxic effects on various cancer cell lines:

- Cytotoxicity Studies : Compounds with similar structures have shown significant growth inhibition in A549 lung cancer cells and other tumor models .

Study on Antitubercular Activity

A study conducted by Castagnolo et al. explored the antitubercular potential of various pyrrole derivatives, including 1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. The findings indicated that:

Q & A

Q. What are the standard synthetic routes for preparing 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde?

The synthesis typically involves nucleophilic substitution and oxidation steps. A common method reacts cyclohexylamine with 2,5-dimethylpyrrole-3-carboxaldehyde in ethanol under acidic catalysis (e.g., acetic acid) to form the cyclohexyl-substituted pyrrole intermediate. Subsequent oxidation with agents like pyridinium chlorochromate (PCC) yields the aldehyde group. Yield optimization often requires controlled temperature (60–80°C) and solvent polarity adjustments . For purity, column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Key characterization methods include:

- NMR Spectroscopy : NMR (CDCl) shows distinct peaks: δ 9.19 (s, aldehyde proton), 3.40–3.38 (t, cyclohexyl CH), 1.98 and 1.7 (methyl groups). NMR confirms carbonyl (δ 184.4) and aromatic carbons .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, critical for confirming stereochemistry and intermolecular interactions .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (205.3 g/mol) and fragmentation patterns .

Q. What are the common chemical reactions involving the aldehyde group in this compound?

The aldehyde group participates in:

- Oxidation : Converts to carboxylic acid using KMnO/HSO, useful for derivatization into bioactive analogs .

- Reduction : NaBH or LiAlH reduces the aldehyde to a primary alcohol, enabling further functionalization (e.g., esterification) .

- Nucleophilic Additions : Grignard reagents (e.g., RMgX) form secondary alcohols, expanding structural diversity for SAR studies .

Advanced Research Questions

Q. How does the cyclohexyl substituent influence the compound’s reactivity and biological activity?

The cyclohexyl group enhances hydrophobicity, improving membrane permeability in cellular assays. Comparative studies with analogs (e.g., 2,5-dimethyl-1H-pyrrole-3-carbaldehyde) show that cyclohexyl substitution reduces electrophilic reactivity at the aldehyde, likely due to steric hindrance . This impacts its interaction with nucleophilic targets (e.g., cysteine residues in enzymes), as shown in kinetic assays .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in biological data (e.g., antimicrobial IC values) may arise from:

- Assay Conditions : Variations in solvent (DMSO vs. aqueous buffers) affect solubility and bioavailability.

- Impurity Profiles : Trace byproducts from incomplete oxidation (e.g., residual alcohols) can skew results. HPLC purity checks (>95%) are essential .

- Target Selectivity : Use CRISPR-edited cell lines or enzyme knockout models to isolate specific mechanisms .

Q. How can computational methods optimize the design of derivatives for specific targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., cytochrome P450 enzymes). The aldehyde’s electrophilicity and cyclohexyl hydrophobicity are key docking parameters .

- QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with bioactivity. For example, electron-withdrawing groups on the pyrrole ring enhance aldehyde reactivity .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Crystallization difficulties arise from the flexible cyclohexyl group and low melting point. Strategies include:

- Solvent Screening : Slow evaporation in dichloromethane/hexane mixtures promotes crystal growth.

- Cryocooling : Prevents lattice disruption during X-ray data collection. SHELXD/SHELXE software assists in solving twinned or low-resolution datasets .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.